1,3-Diethyl 2-(3-methylphenyl)propanedioate
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Overview
Description
Preparation Methods
1,3-Diethyl 2-(3-methylphenyl)propanedioate can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylphenylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Diethyl 2-(3-methylphenyl)propanedioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diethyl 2-(3-methylphenyl)propanedioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(3-methylphenyl)propanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Diethyl 2-(3-methylphenyl)propanedioate can be compared with other similar compounds such as:
Diethyl malonate: A simple ester with similar reactivity but lacking the 3-methylphenyl group.
Diethyl 2-phenylmalonate: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Dimethyl malonate: Another ester with similar reactivity but with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
diethyl 2-(3-methylphenyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIODITVDPTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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